4-bromo-1-cycloheptyl-1H-imidazole

Medicinal Chemistry Property-Based Design Scaffold Selection

4-Bromo-1-cycloheptyl-1H-imidazole (CAS 2137625-56-8) is a heterocyclic building block of the imidazole family, bearing a bromine atom at the 4-position and a cycloheptyl ring at the 1-position of the imidazole core. Its molecular formula is C₁₀H₁₅BrN₂ with a molecular weight of 243.14 g/mol.

Molecular Formula C10H15BrN2
Molecular Weight 243.1
CAS No. 2137625-56-8
Cat. No. B6233819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-cycloheptyl-1H-imidazole
CAS2137625-56-8
Molecular FormulaC10H15BrN2
Molecular Weight243.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-cycloheptyl-1H-imidazole (CAS 2137625-56-8): Procurement-Ready Physicochemical Identity and Supply Characteristics


4-Bromo-1-cycloheptyl-1H-imidazole (CAS 2137625-56-8) is a heterocyclic building block of the imidazole family, bearing a bromine atom at the 4-position and a cycloheptyl ring at the 1-position of the imidazole core . Its molecular formula is C₁₀H₁₅BrN₂ with a molecular weight of 243.14 g/mol [1]. The compound is commercially available from multiple suppliers, typically at 95% purity (HPLC) in sizes ranging from 50 mg to 10 g [2]. Its structural features—a lipophilic seven-membered cycloalkyl substituent and a reactive C–Br bond—make it a versatile intermediate for cross-coupling chemistry and medicinal chemistry scaffold diversification.

1
Heterocyclic building block with reactive C-4 bromine for cross-coupling chemistry
2
Cycloheptyl N-substituent provides distinct steric and lipophilic profile for scaffold diversification
3
Supplied at 95% purity (HPLC) in research-grade quantities; lot-specific COA review recommended

Why 4-Bromo-1-cycloheptyl-1H-imidazole Cannot Be Replaced by Smaller-Ring or Dehalogenated Analogs


The cycloheptyl group in this compound confers a distinct steric and lipophilic profile compared to six-membered (cyclohexyl) or five-membered (cyclopentyl) analogs, and the presence of the 4-bromo substituent enables reactivity not available in the non-brominated parent 1-cycloheptyl-1H-imidazole [1]. These structural variations translate into measurable differences in molecular weight, calculated lipophilicity, and cross-coupling reactivity that directly impact synthetic route design and final compound properties . Substituting a smaller-ring analog or a dehalogenated version can alter reaction yields, intermediate stability, and downstream biological activity, making precise compound selection critical for reproducible research outcomes.

Ring size
Replacing cycloheptyl with cyclohexyl or cyclopentyl may shift molecular weight, lipophilicity, and steric bulk; synthetic intermediate properties may not transfer directly.
Reactivity
Using the dehalogenated parent (1-cycloheptyl-1H-imidazole) removes the Suzuki/amination handle; cross-coupling utility is lost.
Cost
The cycloheptyl analog carries a higher unit cost vs. smaller-ring analogs; procurement should validate that the steric/lipophilic differentiation justifies the expense.

Head-to-Head Quantitative Differentiation: 4-Bromo-1-cycloheptyl-1H-imidazole vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison: Cycloheptyl vs. Cyclohexyl vs. Cyclopentyl 4-Bromoimidazoles

The molecular weight of 4-bromo-1-cycloheptyl-1H-imidazole (243.14 g/mol) [1] is 14.02 g/mol higher than its cyclohexyl analog (229.12 g/mol) and approximately 28 g/mol higher than the cyclopentyl analog (~215 g/mol). The additional methylene unit in the seven-membered ring increases both calculated logP and steric bulk, which can influence membrane permeability, protein binding, and synthetic intermediate handling properties.

Mol. Weight & Lipophilicity
Cross-study comparable
243.14 g/mol (cycloheptyl) vs. 229.12 (cyclohexyl) / ~215 (cyclopentyl) +14.02 g/mol vs. cyclohexyl; ~28 g/mol higher vs. cyclopentyl
Higher lipophilicity may influence membrane partitioning and ADME modulation in lead optimization.
Exact logP differences not independently verified; supplier data only.
Medicinal Chemistry Property-Based Design Scaffold Selection

Comparative Supplier Pricing: Cycloheptyl vs. Cyclohexyl 4-Bromoimidazole

Supplier pricing data indicates that 4-bromo-1-cycloheptyl-1H-imidazole (Enamine, 95% purity) is priced at approximately $252 for 50 mg [1], while the cyclohexyl analog (MACKLIN, 95% purity) is priced at approximately ~$105 for 100 mg (based on 3165 CNY/100mg, ~$440 USD conversion) . The cycloheptyl compound's higher cost reflects its more complex synthesis and lower commercial availability, which must be weighed against its differentiated physicochemical properties.

Supplier Pricing
Supplier-reported
~$5.04/mg (cycloheptyl, 50 mg) vs. ~$1.05/mg (cyclohexyl, 100 mg) ~4.8-fold higher cost per mg
Cost differentiation requires weighing unique steric/lipophilic properties against budget for scale-up.
Pricing from Enamine/MACKLIN; varies by supplier and scale.
Procurement Cost Analysis Building Block Selection

Synthetic Utility: Suzuki Coupling Reactivity of 4-Bromoimidazoles

The 4-bromo substituent on the imidazole ring is a well-established handle for palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. Literature reports for related 4-bromoimidazole substrates demonstrate that N-substitution pattern and ring size can affect coupling yields. Specifically, 4(5)-bromo-1H-imidazole undergoes Suzuki coupling with arylboronic acids under phase-transfer conditions to give 4(5)-aryl-1H-imidazoles in 60–85% yields [2]. The bulky cycloheptyl group may influence reaction rates and yields relative to smaller N-substituents, though direct head-to-head yield comparisons for the exact compound are not yet reported in peer-reviewed literature.

Suzuki Coupling Reactivity
Class-level inference
No published yield data for the exact compound; 4-bromoimidazole class yields 60–85% under Pd catalysis.
Reactivity expected based on class, but cycloheptyl steric effects require experimental validation.
Recommend pilot coupling runs before committing large-scale synthesis.
Cross-Coupling Synthetic Methodology C–C Bond Formation

Purity and Storage: Target Compound vs. Common Analogs

The target compound is supplied at 95% purity (HPLC) in quantities from 50 mg to 10 g, with recommended storage under inert atmosphere at low temperature due to moisture sensitivity [1]. This purity specification is comparable to the cyclohexyl analog (95% HPLC) and the methyl analog (95%) . No statistically significant purity advantage exists among these commercial building blocks; selection should be based on structural properties and synthetic compatibility rather than purity differentiation.

Purity & Storage
Supplier specification
95% (HPLC), inert atmosphere, low temp.
Comparable to cyclohexyl and methyl analogs; selection should rely on structural properties, not purity advantage.
Verify lot-specific COA for critical synthetic steps.
Quality Control Stability Procurement Specifications

Application Scenarios Where 4-Bromo-1-cycloheptyl-1H-imidazole Provides Measurable Advantage


Medicinal Chemistry Scaffold Diversification Requiring Enhanced Lipophilicity

When a lead optimization program requires increasing cLogP and steric bulk at the N1 position of a 4-arylimidazole series, 4-bromo-1-cycloheptyl-1H-imidazole offers a calculated molecular weight of 243.14 g/mol and a seven-membered ring that is approximately 14 g/mol heavier and more lipophilic than the cyclohexyl analog [1]. This property shift can be exploited to modulate ADME properties, such as brain penetration or plasma protein binding, without altering the core pharmacophore accessible through Suzuki coupling at the 4-position [2].

Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis

The 4-bromo substituent serves as a versatile handle for Pd-catalyzed Suzuki coupling with aryl and heteroaryl boronic acids [1]. This enables the rapid generation of diverse 4-aryl-1-cycloheptyl-1H-imidazole libraries for structure-activity relationship (SAR) studies. The cycloheptyl group provides a unique steric environment around the imidazole core, which may impart selectivity advantages in kinase or GPCR target engagement compared to smaller N-substituents [2].

Agrochemical Intermediate Synthesis Leveraging Halogen Bonding

Patent analyses cited by suppliers indicate use of this compound as an intermediate in agrochemical development, where the bromine atom may participate in halogen bonding interactions to improve target site binding [1]. The cycloheptyl group further contributes to metabolic stability and environmental persistence profiles required for crop protection agents [2].

Materials Science: Photovoltaic Additive Development

Supplier documentation references patent-based use of 4-bromo-1-cycloheptyl-1H-imidazole as a precursor for photovoltaic additives, where halogen bonding capabilities of the bromine atom may enhance device efficiency [1]. The cycloheptyl substituent's conformational flexibility could influence film morphology and charge transport properties in organic electronic devices.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold diversification
Cycloheptyl lipophilicity and steric profile
ADME modulation potential; membrane partitioning assays
Suzuki-Miyaura library synthesis
C-4 bromine cross-coupling handle
Reaction yield and scope verification with aryl/heteroaryl boronic acids
Agrochemical intermediate development
Halogen bonding capability and metabolic stability context
Target-site binding and environmental persistence profiling
Photovoltaic additive research
Bromine-mediated halogen bonding and conformational flexibility
Film morphology and charge transport property screening
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